2-[5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound that features a furan ring and a thiazolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of furan-2-carbaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
Condensation Reaction: Furan-2-carbaldehyde reacts with thiazolidine-2,4-dione in the presence of a base (e.g., sodium hydroxide) to form the desired product.
Purification: The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives of the thiazolidine ring.
Substitution: Substituted furan derivatives.
Scientific Research Applications
2-[5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but with a sulfur atom in the thiazolidine ring.
N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine: Contains a pyrazolo[3,4-b]pyridine ring instead of a thiazolidine ring.
Uniqueness
2-[5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific combination of a furan ring and a thiazolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7NO5S |
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Molecular Weight |
253.23 g/mol |
IUPAC Name |
2-[5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H7NO5S/c12-8(13)5-11-9(14)7(17-10(11)15)4-6-2-1-3-16-6/h1-4H,5H2,(H,12,13) |
InChI Key |
GNXDWQGWAKJKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Origin of Product |
United States |
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